molecular formula C11H24N2 B3039583 N-(azepan-2-ylmethyl)-N-ethylethanamine CAS No. 120990-85-4

N-(azepan-2-ylmethyl)-N-ethylethanamine

Cat. No. B3039583
CAS RN: 120990-85-4
M. Wt: 184.32 g/mol
InChI Key: IQRUHWOHXDKZDC-UHFFFAOYSA-N
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Description

“N-(azepan-2-ylmethyl)-N-ethylethanamine” is a chemical compound with the formula C17H36N2 . It is also known by its CAS number 881041-25-4 .

Scientific Research Applications

Protein Kinase B Inhibition

N-(azepan-2-ylmethyl)-N-ethylethanamine derivatives have shown potential in inhibiting Protein Kinase B (PKB-alpha), a significant target in drug development. Research on azepane derivatives, including modifications for improved plasma stability and in vitro inhibitory activity against PKA and PKB-alpha, demonstrates their potential for therapeutic applications in areas influenced by these kinases (Breitenlechner et al., 2004).

Pharmacological Properties and Therapeutic Applications

Azepane-based compounds exhibit a wide range of pharmacological properties due to their structural diversity. They are used in various therapeutic applications including anti-cancer, anti-tubercular, anti-Alzheimer's disease, antimicrobial agents, and as histamine H3 receptor inhibitors, α-glucosidase inhibitors, and anticonvulsant drugs. Their development for new, less toxic, and highly active applications is a key research area in medicinal chemistry (Zha et al., 2019).

Enantioselective Synthesis

Methods for the enantioselective functionalization of α-methylene C–H bonds in amines, including azepanes, are crucial in drug discovery. The development of Pd(II)-catalyzed enantioselective α-C–H coupling of amines demonstrates the significance of azepanes in asymmetric synthesis and bioactive compound development (Jain et al., 2016).

Ionic Liquids and Green Chemistry

Azepane has been used to synthesize a new family of room temperature ionic liquids, showcasing its utility in green chemistry. These ionic liquids, derived from azepane, offer alternatives to volatile organic compounds in various applications, emphasizing the versatility of azepane-based compounds in industrial and environmental contexts (Belhocine et al., 2011).

Thermochemical Properties

Studies on the conformational energetics and thermochemical properties of azepan and its derivatives, like azepan-1-ylacetonitrile, contribute to understanding their structural and reactivity behavior. These studies offer insights into the gas-phase enthalpy of formation and potential energy surfaces, relevant for various scientific and industrial applications (Freitas et al., 2014).

Biocatalytic Synthesis

Azepanes have been synthesized biocatalytically, demonstrating their potential in green chemistry and sustainable production methods. This approach also shows the versatility of azepane derivatives in chemical synthesis and their applications in various fields (Zawodny et al., 2018).

properties

IUPAC Name

N-(azepan-2-ylmethyl)-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-3-13(4-2)10-11-8-6-5-7-9-12-11/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRUHWOHXDKZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1CCCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(azepan-2-ylmethyl)-N-ethylethanamine

Synthesis routes and methods

Procedure details

With external cooling, 7-[(diethylamino)methyl[-hexahydro-2H-azepin-2-one hydrochloride (10.0 g, 0.043 mol) is added in batches to a suspension of lithium aluminium hydride (1.9 g, 0.05 mol) in anhydrous tetrahydrofuran (500 ml) and the mixture is refluxed for 1 hour after the initially violent reaction has ended. The excess lithium aluminium hydride is decomposed by the dropwise addition of 20% sodium hydroxide solution. The tetrahydrofuran phase is separated off from the precipitate formed and concentrated in vacuo. The oily residue remaining is then distilled over caustic potash under water jet vacuum. A colorless oil (4.7 g) is obtained, boiling point 12 mm Hg 102°-105° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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